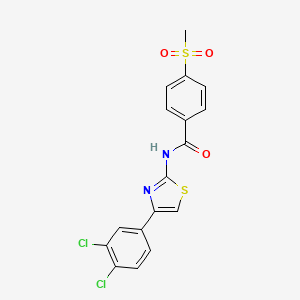![molecular formula C23H15FN4O3 B2897147 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207059-47-9](/img/structure/B2897147.png)
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds, which are five-membered rings that possess two carbons, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The compound “4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one” falls under the 1,2,4-oxadiazole category .Wissenschaftliche Forschungsanwendungen
Anticancer Agent
The 1,2,4-oxadiazole scaffold is known for its cytotoxic properties, making it a valuable component in anticancer drug design. The compound can be utilized as a cytotoxic agent against various cancer cell lines. It has been shown that similar oxadiazole derivatives exhibit high cytotoxicity towards malignant cells by interacting with nucleic acids, enzymes, and proteins that are crucial for cancer cell proliferation .
Enzyme Inhibition
This compound can serve as an enzyme inhibitor . The oxadiazole ring is a common feature in molecules designed to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, and thymidine phosphorylase, which are involved in the replication and survival of cancer cells .
Molecular Docking Studies
The structural features of this compound make it suitable for molecular docking studies . These studies help in understanding how the compound interacts at the molecular level with its target, which is essential for the rational design of new drugs with improved efficacy and reduced side effects .
SAR Analysis
Structure-Activity Relationship (SAR) analysis is crucial for optimizing the pharmacological profile of a drug. This compound’s structure allows for modifications that can enhance its activity, making it a good candidate for SAR studies to develop more potent derivatives .
Pharmacophore Hybridization
The compound’s structure allows for pharmacophore hybridization , where it can be combined with other pharmacophores to create hybrid compounds with multiple mechanisms of action. This approach can lead to the development of new drugs with enhanced therapeutic profiles .
Targeting Specific Cancer Biological Targets
Due to the presence of the oxadiazole moiety, this compound can be designed to target specific biological targets in cancer cells, such as telomerase, HDAC, and various growth factors. This specificity can lead to the development of targeted cancer therapies with fewer side effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-30-17-6-4-5-16(13-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-9-11-15(24)12-10-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFKAAZAKLNBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-7-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2897066.png)

![2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2897069.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2897073.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)
![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)
![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)
![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2897082.png)
![7-(5-chloro-2-methylphenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2897083.png)